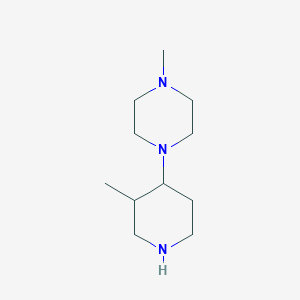

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine is a compound that falls within the broader class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound is a derivative of piperazine, where the nitrogen atoms are further substituted with various alkyl groups, which can significantly alter the chemical and pharmacological properties of the molecule.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of 1-methylpiperazine as a starting material, which can be further modified through various chemical reactions. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 1,4-bis ((4-((4-heptylpiperazin-1-yl) methyl)-1H-1,2,3-triazol-1-yl) methyl) benzene, a related piperazine derivative, demonstrates the versatility of piperazine chemistry and its potential for producing compounds with significant biological activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present, the substitution pattern on the piperazine ring, and the overall molecular conformation. For example, the structural characterization of analgesic isothiazolopyridines of Mannich base type, which include piperazine derivatives, was determined using X-ray crystallography, revealing the influence of hydrogen bonds and π-π interactions on the molecular packing .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, including Mannich reactions, cyclization, and coupling with diazonium salts. The Mannich reaction is a common method for synthesizing piperazine derivatives with potential pharmacological activities, as seen in the synthesis of novel derivatives with antidepressant and antianxiety activities . Coupling with diazonium salts is another route to introduce aryl groups onto the piperazine ring, leading to a new series of triazenes with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperazine ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For example, the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) were investigated using fluorescence spectroscopy, indicating the potential pharmacokinetic properties of the drug . Additionally, the physicochemical properties can affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Applications De Recherche Scientifique

Enantioselective Synthesis for CGRP Receptor Inhibition

A study highlights the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, employing a compound structurally related to 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine. This research developed a stereoselective and economical synthesis approach for the hydrochloride salt of the compound, demonstrating its application in medical chemistry, particularly in addressing challenges related to CGRP receptor inhibition (Cann et al., 2012).

Interaction with Bovine Serum Albumin

Another study investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA), which is crucial for understanding the pharmacokinetic mechanism of the drug. This research used optical spectroscopic techniques and computational modeling to explore how structural changes induced by the piperazine derivative affect BSA, highlighting the derivative's potential in drug delivery and bioavailability optimization (Karthikeyan et al., 2015).

CO2 Capture

Research on CO2 capture presents a blend involving a compound similar to 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine, demonstrating significant improvements in CO2 cyclic capacity and absorption rates. This study showcases the application of piperazine derivatives in environmental technology, particularly in enhancing the efficiency of CO2 capture from flue gas, contributing to efforts in reducing greenhouse gas emissions (Du et al., 2017).

Synthesis for Anticancer Activity

A synthesis study explored the creation of novel derivatives of 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine, focusing on their potential anticancer, antibacterial, and low toxic nature. The research underlines the derivative's binding to BSA and its implications for drug development, offering insights into designing compounds with enhanced anticancer and antibacterial activities while minimizing toxicity (Kumar et al., 2017).

Synthesis for Therapeutic Applications

In another application, the compound is utilized in synthesizing analogues aimed at therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity and improve pharmacokinetic profiles are highlighted, showcasing the compound's versatility in developing potential cancer therapeutics (Abate et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-4-(3-methylpiperidin-4-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-10-9-12-4-3-11(10)14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJXZHVOYPJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine | |

CAS RN |

1339782-26-1 |

Source

|

| Record name | 1-methyl-4-(3-methylpiperidin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)

![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)

![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)

![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)